Methyl 2-(3-methoxyphenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate, more commonly referred to as MMP, is a chemical compound of the ester family. It is a naturally occurring compound that has a number of applications in the scientific and medical fields. It has a wide range of uses, from being used as a reactant in chemical synthesis to being used as a drug in the treatment of certain diseases.
Scientific Research Applications
Green Chemistry Synthesis
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate: is utilized in green chemistry for the synthesis of complex molecules. A notable example is its use in the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid. This process employs green chemistry approaches like Deep Eutectic Solvents (DES) and microwave-induced synthesis, highlighting the compound’s role in sustainable chemical practices .
Pharmaceutical Research
In pharmaceutical research, derivatives of Methyl 2-(3-methoxyphenyl)-2-methylpropanoate are explored for their potential as antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV agents. The structural flexibility of the compound allows for the creation of various analogues, enhancing its biological activity and therapeutic potential .
Antioxidant and Anti-inflammatory Applications
Research has shown that derivatives of Methyl 2-(3-methoxyphenyl)-2-methylpropanoate can have significant antioxidant and anti-inflammatory properties. These derivatives can reduce UVB-induced photodamage in vitro and in vivo, suggesting potential applications in dermatology and skin care for protecting against premature aging .
Organic Synthesis Intermediate
As an organic intermediate, Methyl 2-(3-methoxyphenyl)-2-methylpropanoate is important in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs. Its role as a building block in organic synthesis underscores its versatility and importance in various chemical industries .
Cosmeceutical Ingredient
Due to its antioxidant properties, this compound and its derivatives can be used as active ingredients in cosmeceuticals. They can help in preventing or reversing the effects of aging on the skin, such as wrinkles and loss of elasticity, by combating oxidative stress and inflammation .
Mechanism of Action
Target of Action
Similar compounds such as resiniferatoxin have been found to interact with the vanilloid receptor in a subpopulation of primary afferent sensory neurons involved in nociception .
Mode of Action
Capsaicin, for example, activates the vanilloid receptor in a subpopulation of primary afferent sensory neurons involved in nociception . Apocynin, on the other hand, inhibits NADPH oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
For instance, protocatechuate (PCA), a compound with a similar structure, is known to be degraded via three distinct catabolic pathways: the PCA 2,3-cleavage, PCA 3,4-cleavage, and PCA 4,5-cleavage pathways .
Pharmacokinetics
Similar compounds such as methyl 2-(4-hydroxy-3-methoxyphenyl)acetate have been studied .
Result of Action
For instance, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides .
Action Environment
It is known that similar compounds like guaiacol, which is a common product of the pyrolysis of wood, are present in wood smoke and contribute to the flavor of many substances such as whiskey and roasted coffee .
properties
IUPAC Name |
methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-6-5-7-10(8-9)14-3/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSBGHWTPTUGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619383 | |
Record name | Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
CAS RN |
32454-33-4 | |
Record name | Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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